4-(Chloromethyl)-3,5-dimethylisoxazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

Potential Applications:

- Organic synthesis: The presence of the chloromethyl group makes it a potential building block for further organic synthesis. The reactive chlorine atom can be readily substituted with other functional groups, allowing the creation of diverse new molecules.

- Medicinal chemistry: The isoxazole ring is a common scaffold found in various bioactive molecules. While the specific activity of 4-(Chloromethyl)-3,5-dimethylisoxazole itself is not well-documented, its structural similarity to known bioactive isoxazoles warrants further investigation for potential medicinal properties.

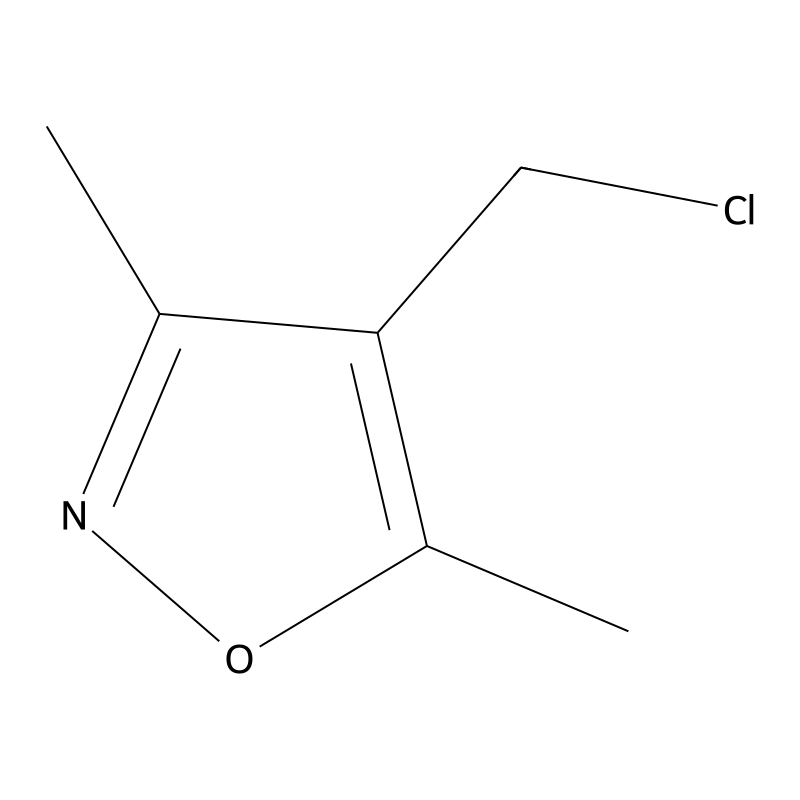

4-(Chloromethyl)-3,5-dimethylisoxazole is a heterocyclic organic compound characterized by the presence of a chloromethyl group at the 4-position and two methyl groups at the 3 and 5 positions of an isoxazole ring. Its molecular formula is C₆H₈ClNO, and it has a molecular weight of approximately 145.59 g/mol. The compound is identified by its CAS number 19788-37-5 and is known for its various chemical and biological properties.

- Nucleophilic Substitution: The chloromethyl group can be replaced by various nucleophiles, leading to the formation of new derivatives.

- Condensation Reactions: It can react with amines or alcohols to form amides or ethers, respectively.

- Reduction: The compound can be reduced to yield different isoxazole derivatives.

These reactions make it a versatile intermediate in organic synthesis.

Research indicates that 4-(Chloromethyl)-3,5-dimethylisoxazole exhibits various biological activities. It has been studied for its potential:

- Antimicrobial Properties: Some studies suggest that it may inhibit the growth of certain bacteria and fungi.

- Antitumor Activity: Preliminary research indicates potential cytotoxic effects against cancer cell lines.

Several methods have been reported for the synthesis of 4-(Chloromethyl)-3,5-dimethylisoxazole:

- From 3,5-Dimethylisoxazole: The chloromethyl group can be introduced by reacting 3,5-dimethylisoxazole with paraformaldehyde in the presence of zinc chloride as a catalyst .

- Direct Chloromethylation: This involves treating an appropriate isoxazole derivative with chloromethyl methyl ether under acidic conditions.

These methods highlight the compound's accessibility for further research and application.

4-(Chloromethyl)-3,5-dimethylisoxazole finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds.

- Agricultural Chemicals: Potentially used in developing new agrochemicals due to its biological activity.

The versatility in applications stems from its unique structure and reactivity.

Several compounds share structural similarities with 4-(Chloromethyl)-3,5-dimethylisoxazole. Here are a few notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3,5-Dimethylisoxazole | Lacks chloromethyl group | More stable; less reactive than chlorinated analogs |

| 4-Methyl-3,5-dimethylisoxazole | Contains a methyl instead of a chloromethyl group | Exhibits different biological activities |

| 4-Bromomethyl-3,5-dimethylisoxazole | Bromine substituent at the same position | May exhibit different reactivity patterns |

The uniqueness of 4-(Chloromethyl)-3,5-dimethylisoxazole lies in its chlorinated structure, which enhances its reactivity compared to non-halogenated analogs. This feature may contribute to its potential applications in medicinal chemistry.

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 45 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 44 of 45 companies with hazard statement code(s):;

H302 (88.64%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (88.64%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (88.64%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant